
Antifungal agent 51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 51 is a useful research compound. Its molecular formula is C18H16FN5OS and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Catalytic Mechanism of CYP51
CYP51 mediates the oxidative removal of the 14α-methyl group from sterol precursors (e.g., lanosterol, eburicol) during ergosterol synthesis. This three-step reaction involves:
-
Monooxygenation : Conversion of 14α-methyl to 14α-hydroxymethyl.
-
Second oxidation : Formation of 14α-carboxyaldehyde.
-
Decarbonylation : Elimination of formic acid and generation of Δ¹⁴,¹⁵ double bond .
Each step consumes one O₂ molecule and two NADPH-derived electrons .
Table 1: Key Reaction Parameters of CYP51
Substrate | Product | Oxygen Molecules | NADPH Consumption |
---|---|---|---|
Lanosterol | 14α-Demethylated product | 3 | 6 |
Eburicol | 14α-Demethylated product | 3 | 6 |
Obtusifoliol | 14α-Demethylated product | 3 | 6 |
Data derived from reconstitution assays . |
Inhibition by Azole Antifungals
Azole drugs (e.g., fluconazole, voriconazole) inhibit CYP51 by coordinating with the heme iron via their triazole/tetrazole rings. This blocks substrate access and disrupts sterol synthesis .
Table 2: Binding Affinity of Azoles to Fungal vs. Human CYP51
Resistance-Associated Structural Modifications
Mutations in CYP51 alter drug binding through:
-
Active-site substitutions (e.g., Y121F, G448S in C. albicans) .
-
Promoter tandem repeats (e.g., TR34/L98H in A. fumigatus), upregulating CYP51A expression .
These changes reduce azole affinity by 10–100x .
Table 3: Impact of CYP51 Mutations on Azole Resistance
Novel CYP51 Inhibitors
Recent candidates overcome resistance via:
-
Tetrazole derivatives (e.g., VT-1598): Optimized H-bonding with conserved His377 (C. albicans) or His374 (A. fumigatus) .
-
Benzothiazole hybrids (Compound 9): MIC₈₀ = 0.034 µM against C. neoformans .
-
Quilseconazole (VT-1129): 45x selectivity for fungal over human CYP51 .
Table 4: Activity of Next-Gen CYP51 Inhibitors
Computational Insights
Molecular dynamics simulations reveal:
属性
分子式 |
C18H16FN5OS |
---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-ylsulfanyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H16FN5OS/c19-14-7-5-13(6-8-14)18(25,9-24-12-20-11-21-24)10-26-17-22-15-3-1-2-4-16(15)23-17/h1-8,11-12,25H,9-10H2,(H,22,23) |
InChI 键 |
LUOGHIFDYWBLNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(CN3C=NC=N3)(C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。